Product packaging for C.I. Disperse yellow 70(Cat. No.:CAS No. 12223-91-5)

C.I. Disperse yellow 70

Cat. No.: B1143457
CAS No.: 12223-91-5
M. Wt: 455.4 g/mol
InChI Key: AMVDKIZZWFHBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Disperse Dye Chemistry

Disperse dyes are a class of non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester (B1180765), cellulose (B213188) acetate, and other synthetic fabrics. sci-hub.ruohsu.edu The development of disperse dyes was historically driven by the need to color these synthetic materials, for which water-soluble ionic dyes were ineffective. sci-hub.ru

C.I. Disperse Yellow 70 is a notable example of the evolution of disperse dyes, specifically designed to have improved properties over earlier dyes. sci-hub.ru For instance, it was developed to exhibit better sublimation fastness, which is the resistance of the dye to vaporize when subjected to heat, a critical property for dyeing polyester fibers that are often heat-set at high temperatures. sci-hub.ru It is a modification of C.I. Disperse Yellow 9, with an increased molecular size to enhance this property. sci-hub.ru

The manufacturing process for this compound involves the condensation of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine to produce C.I. Disperse Yellow 9. This intermediate is then diazotized and coupled with 2-hydroxyphenylbenzene. worlddyevariety.com

Significance in Contemporary Materials Science and Environmental Chemistry

In materials science, this compound and similar dyes are integral to the coloration of a vast array of synthetic textiles. targetmol.com Research in this area often focuses on optimizing dyeing processes to improve efficiency, color strength, and fastness properties. pjoes.com For example, studies have explored the use of ultraviolet (UV) treatment on polyester fabric to enhance the uptake and fastness of disperse dyes, potentially at lower temperatures and with reduced environmental impact. pjoes.com The particle size and dispersion stability of disperse dyes are also critical factors affecting their application, with research investigating methods to control these properties for better dyeing performance. wiley.comresearchgate.net

From an environmental chemistry perspective, the use of azo dyes like this compound raises concerns due to their potential persistence and the formation of harmful degradation products. acs.orgresearchgate.net Azo dyes account for a significant portion of all organic dyes produced globally. acs.org Research has shown that under certain conditions, azo dyes can be degraded to form aromatic amines, some of which are known carcinogens. researchgate.net Studies on C.I. Disperse Yellow 7 have indicated that it can alter cellular stress and androgen-related gene transcription in aquatic organisms, highlighting the need for effective wastewater treatment methods to remove these dyes and their byproducts. acs.org The degradation of disperse dyes by microorganisms, such as brown rot fungi, is an active area of research aimed at developing bioremediation strategies for textile effluents. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17N5O5 B1143457 C.I. Disperse yellow 70 CAS No. 12223-91-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12223-91-5

Molecular Formula

C24H17N5O5

Molecular Weight

455.4 g/mol

IUPAC Name

4-[[4-(2,4-dinitroanilino)phenyl]diazenyl]-2-phenylphenol

InChI

InChI=1S/C24H17N5O5/c30-24-13-10-19(14-21(24)16-4-2-1-3-5-16)27-26-18-8-6-17(7-9-18)25-22-12-11-20(28(31)32)15-23(22)29(33)34/h1-15,25,30H

InChI Key

AMVDKIZZWFHBMC-UHFFFAOYSA-N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Reaction Pathways

The synthesis of C.I. Disperse Yellow 70 is not a direct, single-step process but rather a sequential reaction involving the formation of an intermediate compound, C.I. Disperse Yellow 9. This intermediate is then further reacted to yield the final dye molecule.

The foundational chemistry for the creation of this compound involves the following key transformations:

Condensation to form C.I. Disperse Yellow 9: The initial step is a condensation reaction between 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine (also known as p-phenylenediamine). This reaction forms the intermediate compound N1-(2,4-dinitrophenyl)benzene-1,4-diamine, which is commercially known as C.I. Disperse Yellow 9.

Diazotization of C.I. Disperse Yellow 9: The amino group on the C.I. Disperse Yellow 9 molecule is then subjected to diazotization. This reaction is typically carried out in an acidic medium with the addition of sodium nitrite (B80452) to convert the primary aromatic amine into a diazonium salt. This diazonium salt is a highly reactive intermediate.

Azo Coupling: The final step is the azo coupling reaction, where the newly formed diazonium salt of C.I. Disperse Yellow 9 is reacted with a coupling component. For this compound, the coupling agent is 2-hydroxyphenylbenzene (also known as 2-phenylphenol). The diazonium salt acts as an electrophile and attacks the electron-rich ring of 2-hydroxyphenylbenzene, resulting in the formation of the final this compound molecule with its characteristic azo linkage.

While specific proprietary industrial processes may vary, the general conditions for these types of reactions are dictated by the chemistry of the intermediates.

For the initial condensation reaction to form C.I. Disperse Yellow 9, a patent for a similar process suggests the reaction is carried out by adding 2,4-dinitrochlorobenzene to a solution of p-phenylenediamine (B122844) in a solvent at a moderately elevated temperature of 50-60°C. A base, such as sodium hydroxide, is often used to facilitate the reaction.

The subsequent diazotization of the primary aromatic amine (C.I. Disperse Yellow 9) is a standard procedure in azo dye synthesis. This reaction is typically conducted at low temperatures, generally between 0°C and 5°C, to ensure the stability of the resulting diazonium salt. The reaction medium is kept acidic, often using hydrochloric or sulfuric acid, to facilitate the formation of nitrous acid from sodium nitrite.

The final azo coupling reaction's conditions are critical for ensuring the correct isomeric product and high yield. The coupling of a diazonium salt with a phenol, such as 2-hydroxyphenylbenzene, is generally carried out in a slightly alkaline medium. This is because the phenoxide ion, formed under alkaline conditions, is a more powerful coupling component than the neutral phenol. The temperature is also kept low, typically in the range of 0-5°C, to minimize side reactions and decomposition of the diazonium salt.

Reaction StepReactantsKey Parameters
Condensation 1-Chloro-2,4-dinitrobenzene, Benzene-1,4-diamineTemperature: 50-60°C; Basic medium
Diazotization C.I. Disperse Yellow 9, Sodium Nitrite, AcidTemperature: 0-5°C; Acidic medium
Azo Coupling Diazotized C.I. Disperse Yellow 9, 2-hydroxyphenylbenzeneTemperature: 0-5°C; Slightly alkaline pH

Novel Synthetic Routes and Modifications

While the traditional synthesis route for this compound is well-established, ongoing research in dye chemistry continually explores novel synthetic pathways and modifications to enhance dye properties.

The purity and structure of the starting materials are paramount in determining the final properties of this compound.

1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine: The purity of these initial reactants directly impacts the yield and purity of the intermediate, C.I. Disperse Yellow 9. The presence of isomers or other impurities can lead to side reactions and the formation of undesired byproducts, which can be difficult to separate and may affect the final color and fastness properties of the dye.

2-hydroxyphenylbenzene: The position of the hydroxyl group on the phenylbenzene is crucial. The use of isomers, such as 4-hydroxyphenylbenzene, would result in a different final dye molecule with distinct color and properties. The reactivity of the coupling component is also influenced by the presence of other substituents on the aromatic ring.

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound involves careful control over the reaction parameters at each stage of the synthesis.

Molar Ratios: Precise control of the stoichiometry of the reactants is essential. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the need for more extensive purification steps.

Purification: After synthesis, the crude dye is typically subjected to purification processes. This may involve filtration, washing to remove residual salts and unreacted starting materials, and potentially recrystallization to achieve a high degree of purity. The final product is often milled to a fine particle size to ensure good dispersion characteristics for dyeing applications.

Structural Elucidation and Advanced Characterization

Spectroscopic Techniques for Structural Confirmation

The definitive identification of C.I. Disperse Yellow 70 relies on a suite of spectroscopic methods that probe its molecular structure at various levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not extensively detailed in the available public literature, NMR spectroscopy remains a cornerstone for the structural elucidation of organic compounds, including disperse dyes. For analogous azo-anthraquinone disperse dyes, ¹H-NMR analysis has been instrumental in confirming their structures. For instance, in a related study, the ¹H-NMR spectrum of a synthesized dye showed distinct singlets for methyl groups and a singlet at δ 15.48 ppm attributed to the NH group, confirming the hydrazone tautomer in solution. scispace.com Such analyses are crucial for assigning protons on aromatic rings and functional groups, providing unambiguous evidence of the molecular framework. scispace.com Quality control standards for other disperse dyes, like Disperse Yellow 64, mandate characterization by ¹H NMR to validate structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 1: Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch 3300-3500
Aromatic C-H Stretch 3000-3100
Asymmetric NO₂ Stretch 1500-1560
Symmetric NO₂ Stretch 1345-1385
N=N Stretch (Azo) ~1600
C=C Stretch (Aromatic) 1400-1600

Note: This table is predictive based on the known structure of this compound and data from analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing the chromophoric system of dyes like this compound. The absorption maxima (λmax) are indicative of the electronic transitions within the molecule, particularly the azo group which is responsible for its color. For similar disperse dyes, λmax values are typically observed in the range of 416 to 438 nm in dioxane. researchgate.netsapub.org The UV-Vis spectrum is also a critical tool in monitoring the dye's behavior and degradation in various environments.

Table 2: UV-Vis Absorption Maxima for Structurally Related Azo Dyes

Compound λmax (nm) (Solvent) Reference
3-(2-Phenylhydrazono)-2,4-chromandione 258, 416 (Dioxane) sapub.org
3-(2-(4-Chlorophenyl)hydrazono)-2,4-chromandione 257, 432 (Dioxane) sapub.org
3-(2-(4-Bromophenyl)hydrazono)-2,4-chromandione 258, 431 (Dioxane) sapub.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound. The molecular formula of this compound is C₂₄H₁₇N₅O₅, corresponding to a molecular weight of 455.42 g/mol . worlddyevariety.com High-resolution mass spectrometry provides the exact mass, which for this compound is 455.12296866 Da. nih.gov

In tandem MS (MS/MS) experiments, the molecule is fragmented to provide structural information. For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. oup.comoup.com Although it exhibits poor fragmentation for a third transition, two main transitions can be monitored. oup.comoup.com This fragmentation pattern is unique to the compound and serves as a fingerprint for its identification. Recent advancements in HRMS have enabled more comprehensive analysis of environmental contaminants, including various dyes. oaepublish.com

Table 3: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₄H₁₇N₅O₅ worlddyevariety.comnih.govepa.gov
Average Mass 455.43 g/mol epa.gov
Monoisotopic Mass 455.122969 g/mol nih.govepa.gov

Chromatographic Methods for Purity Assessment

Assessing the purity of this compound is crucial for its application and for regulatory purposes. Chromatographic techniques, particularly HPLC, are the methods of choice for this task.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, identification, and quantification of disperse dyes. oup.comresearchgate.net Standard methods for the analysis of disperse dyes in various products often rely on HPLC with UV, mass spectrometry, or densitometry detection. labrulez.com

In a study developing a method for the analysis of multiple disperse dyes, a C18 column (4.6 x 150 mm; 5 µm) was used. researchgate.net The mobile phase consisted of a gradient of methanol (B129727) and water (both containing 0.1% formic acid). oup.com The flow rate was 500 µL/min, and the injection volume was 40 µL. oup.com Under these or similar conditions, this compound would elute at a specific retention time, allowing for its separation from impurities. The purity is then determined by the relative area of the main peak. For other disperse dyes, HPLC analysis is used to confirm purity levels, often greater than 98%.

Table 4: Typical HPLC Parameters for Disperse Dye Analysis

Parameter Condition Reference
Column C18 (e.g., 4.6 x 150 mm, 5 µm) researchgate.net
Mobile Phase Gradient of Methanol and Water with 0.1% Formic Acid oup.com
Flow Rate 0.5 - 0.6 mL/min oup.comlabrulez.com
Detection UV-Vis or Mass Spectrometry (MS) oup.comlabrulez.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, including textile dyes. lcms.czfda.gov The analysis of this compound, often in environmental or textile samples, benefits from UPLC coupled with mass spectrometry (MS), typically using an electrospray ionization (ESI) source. oup.comresearchgate.net This combination allows for the sensitive and selective detection and quantification of the dye.

While specific, validated UPLC methods published exclusively for this compound are not prevalent in the available literature, methodologies developed for classes of disperse dyes are directly applicable. Research on the analysis of multiple disperse dyes, including compounds structurally similar to this compound, provides a framework for its characterization. oup.comoup.comresearchgate.net These methods generally involve a solid-phase extraction (SPE) step for sample clean-up and concentration, followed by UPLC-MS/MS analysis. oup.comresearchgate.net

The separation is typically achieved on a C18 reversed-phase column using a gradient elution program with a mobile phase consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent such as methanol or acetonitrile. oup.comresearchgate.net

A representative set of UPLC-MS/MS parameters for the analysis of disperse azo dyes, including this compound, is detailed in the table below.

Table 1: Typical UPLC-MS/MS Parameters for Disperse Dye Analysis

Parameter Description
Chromatography System Waters ACQUITY UPLC H-Class or similar researchgate.net
Column ACQUITY UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) researchgate.netnih.gov
Mobile Phase A Water with 0.1% Formic Acid oup.com
Mobile Phase B Methanol (MeOH) or Acetonitrile (ACN) with 0.1% Formic Acid oup.comresearchgate.net
Gradient Program Start with a high percentage of Mobile Phase A, linearly increasing to a high percentage of Mobile Phase B over approximately 15-20 minutes to elute hydrophobic compounds like disperse dyes. oup.com
Flow Rate 0.4 - 0.6 mL/min oup.com
Injection Volume 5 - 40 µL oup.com
Ionization Source Electrospray Ionization (ESI), typically in positive mode for this class of dyes oup.com

| Detection | Tandem Mass Spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode oup.com |

The use of SRM provides high selectivity and sensitivity, allowing for the detection of the dye at very low concentrations (ng/L levels). oup.comoup.com The method's performance, including linearity, limits of detection (LOD), and quantification (LOQ), is established through calibration curves using standards of the purified dye. oup.com For a group of nine disperse dyes, including C.I. Disperse Yellow 7, good linearity was achieved in the 2.0 to 100.0 ng/mL range, with LODs around 2.0 ng/L. oup.comoup.com

Advanced Structural Analysis

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive analytical method for determining the three-dimensional atomic structure of a crystalline solid. For complex organic molecules like azo dyes, this technique provides unequivocal proof of the molecular conformation, bond lengths, bond angles, and the specific tautomeric form present in the solid state. researchgate.netuochb.cz It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Despite its power, a search of the current scientific literature and crystallographic databases reveals that a single-crystal X-ray structure for this compound (CAS 12223-91-5) has not been reported. worlddyevariety.comnih.gov

However, the technique has been successfully applied to numerous other disperse azo dyes, providing critical structural insights. For instance, single-crystal X-ray analysis of various disperse yellow dyes based on pyridine-2,6-dione and benzothiazole (B30560) components has confirmed their existence in the hydrazone tautomeric form in the solid state and elucidated their crystal packing arrangements. researchgate.netresearchgate.netdntb.gov.ua The absence of a reported crystal structure for this compound means that definitive data on its solid-state conformation and tautomeric status from this method is not available. Any structural depiction is therefore based on analysis by other spectroscopic means and comparison with structurally related compounds.

Tautomeric Equilibrium Studies (e.g., Azo-Hydrazone Tautomerism)

Azo dyes that feature a hydroxyl group in a position ortho or para to the azo linkage (–N=N–) can exist as a mixture of two tautomeric forms in equilibrium: the azo-enol form and the keto-hydrazone form. researchgate.netpurdue.edursc.org This phenomenon, known as azo-hydrazone tautomerism, is of fundamental importance as the two tautomers possess different colors, stabilities, and dyeing properties. researchgate.netunifr.ch

This compound, with its 2-hydroxy-[1,1'-biphenyl] coupler, contains the requisite ortho-hydroxyl group and is therefore subject to this tautomeric equilibrium. The two potential forms are the Azo-Enol tautomer and the Keto-Hydrazone tautomer.

Table 2: Tautomeric Forms of this compound

Tautomeric Form Structural Representation
Azo-Enol Form Azo-Enol form of this compound

| Keto-Hydrazone Form | Keto-Hydrazone form of this compound |

The position of this equilibrium is highly dependent on several factors:

Solvent Polarity: The equilibrium can be significantly shifted by the solvent. rsc.org Generally, polar solvents tend to favor the more polar hydrazone form. rsc.org

Substituents: The electronic nature of substituents on the aromatic rings plays a crucial role. Electron-withdrawing groups, such as the 2,4-dinitrophenylamino moiety present in this compound, are known to stabilize the hydrazone tautomer. unifr.chnih.gov This stabilization occurs through resonance and inductive effects that increase the acidity of the N-H proton in the hydrazone form.

pH: The state of protonation can influence the equilibrium. unifr.ch

Temperature: Temperature can also affect the relative stability of the two forms. researchgate.net

Given the structure of this compound, which includes the strongly electron-withdrawing dinitrophenyl group, it is highly probable that the hydrazone form contributes significantly to, or even dominates, the tautomeric equilibrium, particularly in polar environments. This is consistent with findings for other azo dyes containing nitro groups. nih.gov The exact ratio of the two tautomers in a given state (solution or solid) would require specific experimental investigation using techniques like UV-Vis spectroscopy, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy, which are powerful tools for studying such equilibria. researchgate.netunifr.ch

Performance in Advanced Materials and Dyeing Systems Non Clinical Focus

Stability and Durability Studies

The performance of a dyed material over its lifespan is determined by the stability of the dye molecule to various environmental factors, most notably light.

The photodegradation of azo dyes can occur through several mechanisms, primarily photo-oxidation and photoreduction. researchgate.netscholarsresearchlibrary.com

Photo-oxidation: Upon absorption of light energy (particularly UV radiation), the dye molecule can be excited to a higher energy state. This excited molecule can then react with oxygen to form highly reactive species, such as singlet oxygen or hydroxyl radicals. These reactive species can attack the chromophore, leading to the cleavage of the azo bond or the degradation of the aromatic rings, resulting in color loss. scholarsresearchlibrary.com

Photoreduction: In the absence of oxygen, or in the presence of a reducing agent, the excited dye molecule can undergo reduction. This process often involves the abstraction of a hydrogen atom from the polymer substrate (e.g., polyester) by the excited dye. researchgate.net This leads to the formation of a hydrazo intermediate, which is unstable and can cleave at the N-N bond, forming colorless aromatic amines. mdpi.com

Thermal Stability and Sublimation Fastness

The thermal stability of a disperse dye is a critical parameter, as it dictates the dye's ability to withstand processes like heat-setting and ironing without migrating or changing color. Sublimation, the transition from a solid to a gas phase without passing through a liquid state, is a key consideration for disperse dyes applied to polyester (B1180765), which is often heat-set at temperatures approaching 200°C. sci-hub.ru

C.I. Disperse Yellow 70 was specifically developed to exhibit improved sublimation fastness compared to its precursor, C.I. Disperse Yellow 9. epdf.pub This enhancement was achieved by increasing the molecular size of the dye, a common strategy to reduce its volatility at high temperatures. epdf.pub The ironing fastness of this compound, a direct measure of its thermal stability, has been rated between 4 and 5 on the standard grey scale, indicating good to excellent resistance to heat from a hot press.

Sublimation fastness is typically evaluated according to standards such as ISO 105-P01, where a dyed fabric is heated at a specified temperature (e.g., 180°C or 210°C) for a set time, and the resulting color change and staining on an adjacent undyed fabric are assessed. epdf.pub While this compound was designed for high sublimation resistance, specific numerical ratings from this test were not available in the reviewed literature.

Thermal Fastness Properties of this compound
PropertyTest MethodRating
Ironing FastnessISO 105-X114-5
Sublimation FastnessISO 105-P01Developed for improved performance; specific rating not available.

Gas Fume Fading Resistance

Gas fume fading refers to the alteration of a dye's color upon exposure to atmospheric pollutants, particularly oxides of nitrogen (NOx) derived from the combustion of natural gas. sci-hub.ru This phenomenon was a significant issue for early disperse dyes, especially blue and violet anthraquinone (B42736) derivatives containing amino groups, which are susceptible to diazotization or N-nitrosamine formation. sci-hub.ru

Consequently, a primary objective in the development of modern disperse dyes for polyester was the improvement of their resistance to gas fume fading. sci-hub.ruepdf.pub The standard test method for evaluating this property is AATCC Test Method 23, "Colorfastness to Burnt Gas Fumes." In this procedure, a textile specimen is exposed to a controlled concentration of nitrogen oxides until a control fabric shows a predetermined level of color change. The specimen's color change is then rated against a grey scale.

While improving gas fume fading resistance was a key goal for this class of dyes, a specific numerical rating for this compound according to the AATCC 23 standard was not found in the consulted scientific literature.

Wash and Perspiration Fastness Methodologies

The ability of a dye to resist leaching and color change during washing and exposure to human perspiration is fundamental to its performance in apparel and textiles. This compound demonstrates excellent performance in these areas.

Wash Fastness: This property is assessed using standardized laboratory procedures that simulate domestic laundering. A common method is ISO 105-C06, which evaluates the resistance of the color to washing. During the test, a dyed specimen in contact with a multifibre strip is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. This compound achieves a rating of 5, the highest possible score, for both color change (fading) and staining of adjacent fibers.

Perspiration Fastness: This test determines a fabric's color resistance to the effects of human sweat. The standard test, ISO 105-E04, involves treating a specimen in contact with a multifibre fabric with two different artificial perspiration solutions, one acidic and one alkaline. The composite specimen is subjected to fixed pressure and incubated at an elevated temperature (e.g., 37°C) for several hours. sci-hub.ru this compound also scores a rating of 5 for both fading and staining in this test, indicating exceptional stability.

Wet Fastness Properties of this compound
PropertyTest MethodFading RatingStaining Rating
Washing FastnessISO 105-C0655
Perspiration Fastness (Acid & Alkali)ISO 105-E0455

Dispersion Characteristics and Particle Engineering

As disperse dyes have very low solubility in water, they are applied from a fine aqueous dispersion. The physical characteristics of the dye particles—including their size, crystal structure, and colloidal stability—are therefore of paramount importance to the dyeing process.

Particle Size Distribution and Crystallinity Effects

The particle size and its distribution significantly influence the performance of disperse dyes. sci-hub.ru The dyeing of polyester occurs as individual dye molecules dissolve from the particle surface and diffuse into the fiber. Smaller particles provide a larger surface area, which generally leads to a faster rate of dissolution and dyeing. sci-hub.ru A typical commercial disperse dye may have a particle size ranging from 0.1 to 1 µm. sci-hub.ru

However, the physical state of the dye is also critical. During high-temperature dyeing, smaller dye particles may exhibit a tendency to grow through a process of crystalline enlargement, which can affect the final shade and levelness of the dyeing. The crystalline properties of the dye itself can influence this behavior. While these principles are well-established for the disperse dye class, specific research detailing the particle size distribution or crystalline structure of this compound was not identified.

Turbidimetric Evaluation of Dispersion Properties

The stability of a dye dispersion is crucial for a successful dyeing outcome. Poor dispersion can lead to particle aggregation, resulting in spots, stains, and unlevel dyeing. Turbidimetry is a quantitative method used to evaluate the properties of a dye dispersion by measuring its cloudiness.

This technique can be used to monitor changes in particle size under simulated dyeing conditions. Often, a "turbidity ratio" is calculated by comparing the turbidity at the dye's maximum absorption wavelength to its turbidity at a wavelength where the dye does not absorb light (e.g., 850 nm). This ratio increases as the mean particle size decreases. This method has been effectively used to study the dispersion behavior of other dyes, such as C.I. Disperse Yellow 54, by assessing how particle size changes with milling time and at elevated temperatures. However, no studies applying turbidimetric evaluation specifically to this compound were found in the available literature.

Influence of Dispersing Agents on Colloidal Stability

Dispersing agents are essential additives used during both the manufacture and application of disperse dyes. These surface-active agents adsorb onto the surface of the dye particles, preventing them from aggregating and settling out of the dyebath. They achieve this stabilization through electrostatic and/or steric repulsion mechanisms.

Environmental Chemistry and Degradation Pathways

Occurrence and Distribution in Aquatic Environments

Disperse dyes, including C.I. Disperse Yellow 70, are introduced into aquatic environments primarily through industrial effluents from textile dyeing processes. nih.gov It is estimated that approximately 10–20% of the dyes used in these processes are not fixed to the fibers and are consequently released into wastewater. nih.gov Due to their low water solubility, disperse dyes like this compound can be found in both the water column and sediment. researchgate.net The nonpolar nature of these dyes contributes to their partitioning into sediment. oup.com

Studies have detected disperse dyes in environmental water samples, highlighting the need for monitoring their transport, persistence, and biotransformation. oup.com For instance, a predicted no-effect concentration (PNEC) for the aquatic environment for a similar dye, Disperse Yellow 7, was calculated to be 0.0025 mg/L, based on chronic toxicity studies in fish. canada.cacanada.ca The concentrations of such dyes in receiving waters near wastewater treatment plant discharge points can exceed this PNEC, indicating a potential risk to aquatic organisms. canada.cacanada.ca

Degradation Mechanisms and Kinetics

The degradation of this compound in the environment can occur through various physical, chemical, and biological processes.

Photodegradation is a significant pathway for the breakdown of dyes in the aquatic environment. The photostability of disperse dyes is a key factor in their persistence. Studies on similar disperse dyes have investigated their photodegradation quantum yields, which measure the efficiency of a photochemical process. For example, the photodegradation of C.I. Disperse Yellow 7 was found to be dominated by photoreduction and follows pseudo-first-order decay. researchgate.netnih.gov The presence of photosensitizers like acetone (B3395972) can enhance the photodegradation quantum yield by more than tenfold compared to in water alone. researchgate.netnih.gov

The quantum yields for the decay of C.I. Disperse Yellow 7 were observed to increase with the ratio of acetone to water, reaching an optimum at a 0.5 (v/v) ratio in alkaline conditions. nih.govresearchgate.net Further increases in the acetone concentration led to a reduction in quantum yields, likely due to the attenuation of light by excess acetone. nih.govresearchgate.net The photodegradation of another fluorescent disperse dye, Coumarin Disperse Yellow 82, was found to be higher in N,N-dimethylformamide (DMF) solution under anaerobic conditions compared to methanol (B129727) and ethanol. scirp.org

Biological degradation by microorganisms, including fungi and bacteria, plays a crucial role in the breakdown of azo dyes.

Fungal Degradation: White-rot fungi are particularly effective in degrading a wide range of recalcitrant organic compounds, including dyes, due to their extracellular ligninolytic enzymes such as laccases, lignin (B12514952) peroxidases (LiPs), and manganese peroxidases (MnPs). rroij.commdpi.com These enzymes are non-specific and can act on a variety of aromatic compounds. rroij.comresearchgate.net

Studies have shown the potential of various fungal strains to decolorize and degrade disperse dyes. For example, one study found that the MAP05 fungal strain achieved 80% decolorization of a disperse yellow dye after 24 days of fermentation. mdpi.com Another study reported that Daedalea dickinsii IEBL-2 degraded Disperse Yellow SRLP by 75% in 7 days. researchgate.net The degradation process is attributed to the extracellular enzymes secreted by the fungi. researchgate.net Research on other yellow azo dyes has shown significant degradation by Aspergillus niger (70%) and Trichoderma viride (73%) over 60 days of incubation. nih.gov The mechanism often involves enzyme degradation and physical absorption into the fungal cells. tandfonline.com

Bacterial Degradation: Bacteria are also capable of degrading azo dyes, often at a faster rate than fungi. nih.govjournalijar.com The primary mechanism involves the production of azoreductases, which cleave the azo bond (-N=N-) under anaerobic conditions, resulting in the formation of aromatic amines. nih.govijcmas.com For complete degradation, a subsequent aerobic stage is often required to break down these amines. ijcmas.com

Several bacterial species have been identified for their ability to decolorize azo dyes. For instance, Bacillus subtilis has been reported to show 80% decolorization of Disperse Yellow 211. journalijar.com The versatility of bacteria allows them to decompose the resulting aromatic amines either aerobically or anaerobically. nih.gov

Chemical methods are also employed for the degradation of azo dyes in wastewater treatment.

Chemical Oxidation: Advanced Oxidation Processes (AOPs) are effective in degrading organic pollutants. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of compounds. scispace.commdpi.com Ozonation is one such AOP that has been shown to be effective in decolorizing textile wastewater. scispace.comresearchgate.net Ozone can directly attack the chromophoric groups of the dye molecule, leading to decolorization. researchgate.net Electrooxidation is another technique where organic pollutants are destroyed through direct anodic processes or by indirect oxidation via electrochemically generated oxidants like hydroxyl radicals and ozone. scispace.com

Reductive Cleavage: The reductive cleavage of the azo bond is a key step in the degradation of azo dyes. europa.eujchemrev.com This process breaks the N=N double bond, leading to the formation of corresponding aromatic amines. jchemrev.com This can occur biologically, as mentioned earlier, or through chemical means. In laboratory settings, sodium dithionite (B78146) is often used to achieve reductive cleavage. jchemrev.com While this leads to decolorization, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye. europa.eujchemrev.com

Identification and Characterization of Transformation Products

Upon reductive cleavage, azo dyes break down into aromatic amines. europa.eujchemrev.com For C.I. Disperse Yellow 7, reductive transformation has been shown to produce genotoxic and carcinogenic products. Using advanced analytical techniques like Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry (LC-QToF-MS), several transformation products of Disperse Yellow 7 have been identified. These include p-phenylenediamine (B122844) (a known genotoxin), 4-aminoazobenzene (B166484) (a category 2 carcinogen), and 4-aminobiphenyl (B23562) (a category 1 human carcinogen).

Fungal degradation of Disperse Yellow 3, a related azo dye, by Phanerochaete chrysosporium yielded acetanilide (B955) as a major metabolite. ohsu.edu Further investigation into the peroxidase-catalyzed oxidation of Disperse Yellow 3 identified acetanilide, 4-methyl-1,2-benzoquinone, and dimerized dye molecules as the main products. ohsu.edu

Remediation Technologies for Effluent Treatment

A variety of technologies are available for treating textile effluents containing disperse dyes, aiming to remove color and reduce the chemical load.

TechnologyDescriptionAdvantagesDisadvantages
Biological Treatment Utilizes microorganisms (bacteria, fungi) to degrade dyes. Often involves sequential anaerobic and aerobic stages. pantareiwater.comresearchgate.netCost-effective, environmentally friendly. nih.govCan be slow; may not completely mineralize all dyes; sludge production. ijcmas.compantareiwater.com
Adsorption Dyes are removed from the aqueous phase by adsorbing onto a solid surface (e.g., activated carbon, bio-adsorbents). mdpi.comSimple, cost-effective, non-toxic. mdpi.comTransfers pollutant to another phase, requiring further disposal/regeneration. mdpi.com
Coagulation-Flocculation Chemicals are added to destabilize colloidal particles, causing them to aggregate and settle. pantareiwater.comijcce.ac.irEffective for color and suspended solids removal. pantareiwater.comProduces large amounts of sludge; adds chemical load to effluent. pantareiwater.comijcce.ac.ir
Membrane Filtration Uses semi-permeable membranes (e.g., nanofiltration, reverse osmosis) to separate dyes from water. pantareiwater.comijcce.ac.irHigh removal efficiency; potential for water and dye reuse. wur.nlHigh cost; membrane fouling. ijcce.ac.ir
Advanced Oxidation Processes (AOPs) Involve the generation of highly reactive species (e.g., hydroxyl radicals) to oxidize dyes. Includes ozonation, Fenton processes, and photocatalysis. mdpi.comnih.govRapid degradation; can lead to complete mineralization. nih.govHigh operational costs and energy consumption. ijcce.ac.ir
Electrocoagulation Uses an electric current to generate coagulants in situ from sacrificial anodes (e.g., aluminum, iron). ijcce.ac.irEconomical; environmentally friendly; less sludge production than chemical coagulation. ijcce.ac.irElectrode passivation; dissolution of electrode material. ijcce.ac.ir

The choice of treatment technology often depends on the specific characteristics of the wastewater, cost considerations, and regulatory requirements. A combination of different methods, such as biological treatment followed by a polishing step like AOPs or adsorption, is often recommended for effective and sustainable treatment of textile effluents. pantareiwater.com

Electrocoagulation for Dye Removal

Electrocoagulation (EC) is an electrochemical technique that has shown promise for the treatment of textile effluents containing disperse dyes. researchgate.net The process involves the in-situ generation of coagulants by electrolytic oxidation of a sacrificial anode, typically made of aluminum or iron. mdpi.com These coagulants, primarily metal hydroxides, effectively remove pollutants through precipitation and adsorption. ijcce.ac.ir

Research on the electrocoagulation of a similar dye, C.I. Disperse Yellow 3, demonstrated high removal efficiencies. iapchem.orgresearchgate.net Using aluminum electrodes, a 98-99% removal of C.I. Disperse Yellow 3 was achieved within 45 minutes under specific operating conditions. iapchem.orgresearchgate.net The efficiency of the EC process is influenced by several factors, including the initial pH of the solution, current density, and the concentration of supporting electrolytes like sodium chloride (NaCl). iapchem.org For instance, one study found that increasing the reaction time from 5 to 30 minutes significantly boosted the color removal efficiency from 42.36% to 97%. ijcce.ac.ir

Comparative studies have shown that aluminum electrodes can exhibit slightly higher performance than iron electrodes for the removal of certain disperse dyes. researchgate.netiapchem.org The fundamental steps in the electrocoagulation process include the electrolytic reactions at the electrode surfaces, the formation of coagulant species in the aqueous phase, and the subsequent adsorption of dye molecules onto these coagulants, which are then removed by sedimentation or flotation. ijcce.ac.ir

Table 1: Operating Parameters and Efficiency of Electrocoagulation for Disperse Dye Removal

Parameter Condition Removal Efficiency (%) Reference
Electrode Material Aluminum 98-99 iapchem.orgresearchgate.net
Electrode Material Iron ~96 researchgate.net
pH 3, 6, 10 98-99 iapchem.orgresearchgate.net
Reaction Time 30 min 97 ijcce.ac.ir
Initial Dye Conc. 200 mg/L 99 iapchem.orgresearchgate.net

Photocatalytic Degradation in Membrane Reactors

Photocatalytic degradation is an advanced oxidation process (AOP) that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), and a light source (e.g., UVA) to generate highly reactive hydroxyl radicals (•OH). unhas.ac.idjwent.net These radicals can non-selectively degrade complex organic molecules like dyes into simpler, less harmful substances. unhas.ac.idresearchgate.net

When combined with membrane filtration in a photocatalytic membrane reactor (PMR), this technology can achieve high removal efficiencies for both the dye and the photocatalyst particles. researchgate.netnih.gov The membrane serves to retain the photocatalyst within the reactor for continuous reuse while allowing the treated, uncolored permeate to pass through. nih.gov

Studies on the photocatalytic degradation of other disperse dyes, such as C.I. Disperse Red 73, have demonstrated the effectiveness of this approach. nih.gov The degradation efficiency is influenced by factors like the initial dye concentration, photocatalyst loading, and pH. nih.govresearchgate.net For C.I. Disperse Red 73, degradation rates between 60% and 90% were achieved, with up to 98% removal of chemical oxygen demand (COD). nih.gov The process generally follows the Langmuir-Hinshelwood kinetic model, which describes the relationship between the initial substrate concentration and the reaction rate at a catalytic surface. nih.govresearchgate.net

Table 2: Factors Influencing Photocatalytic Degradation of Disperse Dyes

Factor Effect on Degradation Rate Reference
Initial Dye Concentration Rate decreases with increasing concentration researchgate.net
Photocatalyst Loading Rate increases up to an optimal concentration nih.gov
pH Influences the surface charge of the photocatalyst and dye molecules mdpi.com
Light Intensity Rate generally increases with higher intensity researchgate.net

Adsorption-based Removal Strategies

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials. rsc.orglidsen.com This process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). lidsen.com Various materials have been investigated as adsorbents for dye removal, including activated carbon, clays, zeolites, and agricultural wastes. lidsen.com

The effectiveness of adsorption depends on several factors, including the properties of the adsorbent (e.g., surface area, porosity), the characteristics of the dye molecule, and the operational conditions of the treatment process (e.g., pH, temperature, initial dye concentration). rsc.org The mechanisms governing dye adsorption can include electrostatic interactions, ion exchange, hydrogen bonding, and π-π interactions between the dye molecules and the adsorbent surface. rsc.orglidsen.com

For instance, research on the removal of azo dyes using natural, unmodified luffa cylindrica fibers showed a removal efficiency of up to 70.8%. nih.gov The adsorption process in this case was found to follow the Langmuir isotherm model, suggesting monolayer coverage of the dye molecules on the adsorbent surface. nih.gov The pH of the solution is a critical parameter, as it affects the surface charge of the adsorbent and the ionization of the dye molecules, thereby influencing the electrostatic interactions between them. nih.gov

Table 3: Comparison of Adsorbent Materials for Dye Removal

Adsorbent Type Advantages Disadvantages Reference
Activated Carbon High surface area, high adsorption capacity High cost, regeneration can be difficult lidsen.com
Clays and Zeolites Low cost, readily available Lower adsorption capacity than activated carbon lidsen.com
Agricultural Wastes Very low cost, renewable Variable composition and efficiency lidsen.com
Polymers High selectivity, can be functionalized Can be expensive, potential for secondary pollution rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in modern dye chemistry. DFT methods are used to solve the electronic structure of molecules, providing detailed information about electron distribution and energy levels, which in turn determine the molecule's color, reactivity, and stability. For azo dyes, these calculations help in understanding the relationship between their chemical structure and their performance as colorants.

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations in dye science. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. For an azo dye, the HOMO is often distributed across the electron-rich parts of the molecule.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons. The LUMO in azo dyes is typically located around the electron-deficient moieties, such as the azo group (-N=N-).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A smaller energy gap generally corresponds to an electronic transition that requires less energy, meaning the molecule will absorb light at longer wavelengths (i.e., more towards the red end of the spectrum). For a yellow dye like Disperse Yellow 70, the HOMO-LUMO gap would be expected to correspond to an absorption maximum in the blue-violet region of the visible spectrum (approximately 400-450 nm).

Table 1: Illustrative Frontier Orbital Data for a Representative Azo Dye

Parameter Description Typical Value (eV) Significance for Dye Properties
E(HOMO) Energy of the Highest Occupied Molecular Orbital -5.0 to -6.5 Indicates electron-donating ability; affects dye-fiber interactions.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -3.0 Indicates electron-accepting ability and reactivity.

| ΔE (Gap) | E(LUMO) - E(HOMO) | 2.5 to 4.0 | Determines the primary color (wavelength of maximum absorption). |

Note: The values in this table are representative for azo dyes and are not specific to C.I. Disperse Yellow 70. The exact values would require a dedicated DFT calculation.

Quantum chemistry can predict the absorption spectra of dyes with remarkable accuracy. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic excited states of molecules. By calculating the energies of these excited states, one can predict the wavelength of maximum absorption (λmax), which defines the dye's color.

For a new dye, a typical workflow involves:

Optimizing the ground-state molecular geometry using DFT.

Performing a TD-DFT calculation on the optimized structure to obtain the energies of the first several electronic transitions.

The transition with the highest "oscillator strength" (a measure of the transition's probability) is correlated with the main absorption peak (λmax) observed in a UV-Visible spectrophotometer.

Studies on other novel azo dyes have shown a strong correlation between TD-DFT predicted λmax values and those measured experimentally in various solvents. This predictive power allows chemists to computationally screen potential dye structures and predict their color before undertaking their synthesis.

Molecular Dynamics Simulations of Dye-Fiber Interactions

While quantum mechanics is excellent for describing the properties of a single molecule, understanding the dyeing process requires studying the interaction between multiple dye molecules and the polymer chains of a fiber. Molecular Dynamics (MD) simulations are a computational method designed for this purpose.

MD simulations model the movements and interactions of atoms and molecules over time based on classical mechanics. In the context of dyeing, an MD simulation could model a system containing:

Several this compound molecules.

Polymer chains of a textile fiber (e.g., polyethylene (B3416737) terephthalate (B1205515) for polyester).

Water molecules and other dyeing auxiliaries.

By simulating this system at dyeing temperatures (e.g., 130°C for disperse dyes on polyester), researchers can gain insights into:

Binding Affinity: Calculating the interaction energy between the dye and the fiber to predict how strongly the dye will bind.

Diffusion: Observing how dye molecules move from the aqueous phase into the amorphous regions of the fiber.

Aggregation: Studying how dye molecules might clump together in the dyebath, which can affect dyeing efficiency.

These simulations can help optimize dyeing conditions and explain why certain dyes perform better on specific fibers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate

The environmental impact of dyes is a significant concern. Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the physicochemical and toxicological properties of chemicals based solely on their molecular structure. These models are essential for regulatory assessment and for designing more environmentally benign chemicals.

For this compound, QSAR models can be used to estimate key environmental fate parameters without experimental testing:

Biodegradability: Predicting whether the dye will be broken down by microorganisms in wastewater treatment plants. Azo dyes are often resistant to aerobic degradation.

Bioaccumulation: Estimating the likelihood of the dye accumulating in aquatic organisms.

Aquatic Toxicity: Predicting the potential harm to fish, daphnia, or algae. The GHS classification for this compound as "Harmful to aquatic life with long lasting effects" is likely derived from such predictive models or from experimental data on related compounds.

Software tools like the U.S. Environmental Protection Agency's EPI Suite™ use a chemical's structure to calculate these properties. QSAR modeling plays a crucial role in the early assessment of new and existing dyes, guiding the industry toward more sustainable options.

Advanced Analytical Methods for Environmental Monitoring and Research

Extraction and Pre-concentration Techniques (e.g., Solid Phase Extraction)

Due to the often low concentrations of C.I. Disperse Yellow 70 in environmental samples, a pre-concentration step is typically required to enhance detection sensitivity. oup.com Solid Phase Extraction (SPE) is a widely employed technique for this purpose. oup.comoup.comnih.gov SPE methods offer the ability to process large volumes of water and concentrate the analyte of interest, making subsequent analysis more effective. oup.com

The general procedure for SPE involves passing an aqueous sample through a solid sorbent material packed in a cartridge. The dye molecules adsorb to the sorbent, while the bulk of the water and other matrix components pass through. The retained dye is then eluted with a small volume of an appropriate organic solvent or solvent mixture. For disperse dyes like this compound, various sorbents and elution solvents can be utilized depending on the specific matrix and analytical requirements. For instance, a study on various disperse dyes used a combination of acetonitrile/methanol (B129727) and dichloromethane/methanol for elution. oup.com The choice of extraction and elution solvents is critical and is often optimized to achieve the highest recovery rates. For example, in the analysis of dyes from textile samples, methanol is a common extraction solvent. lcms.cz

The efficiency of the SPE process is evaluated through recovery studies, where samples are spiked with a known concentration of the dye. oup.comnih.gov Research has demonstrated that with optimized methods, average recovery rates greater than 70% can be achieved for disperse dyes in various water samples, with a relative standard deviation of less than 20%. oup.comnih.gov

Hyphenated Chromatographic-Spectrometric Approaches

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing dyes like this compound.

LC-MS/MS for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the trace analysis of disperse dyes in environmental and biological samples. oup.comoup.comnih.gov This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS analysis, the sample extract is first injected into the liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent or solvent mixture). The separated components then enter the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a commonly used ionization technique for disperse dyes. oup.comoup.comnih.gov

The mass spectrometer then separates the ions based on their mass-to-charge ratio. In tandem mass spectrometry (MS/MS), a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected and fragmented to produce characteristic product ions. oup.comoup.com Monitoring these specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and significantly reduces background noise, allowing for the detection of the dye at very low concentrations. oup.comoup.com

Research has shown that LC-MS/MS methods can achieve limits of detection (LOD) and quantification (LOQ) in the low nanogram per liter (ng/L) range for disperse dyes in aqueous solutions. oup.comoup.comnih.gov For instance, one study reported LODs and LOQs of around 2.0 ng/L and 8.0 ng/L, respectively, for a suite of disperse dyes including C.I. Disperse Yellow 7. oup.comoup.comnih.gov

Table 1: Example LC-MS/MS Parameters for Disperse Dye Analysis

ParameterValue/Description
Chromatography System Agilent 1200 Series HPLC
Mass Spectrometer 3200 Q Trap Hybrid Quadrupole Linear Ion Trap
Column ZORBAX Eclipse XDB-C18 (4.6 x 150 mm; 5 µm)
Mobile Phase Gradient of water and methanol, both with 0.1% formic acid
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Detection Mode Selected Reaction Monitoring (SRM)
Precursor Ion [M+H]⁺
Product Ions Monitored for specific transitions

This table is a composite representation based on typical parameters found in the literature and may not reflect a single specific study. oup.comoup.com

UPLC-DAD for Multi-Dye Detection

Ultra-Performance Liquid Chromatography coupled with a Diode Array Detector (UPLC-DAD) is another powerful technique for the analysis of dyes. ojp.govmdpi.com UPLC utilizes smaller particle size columns compared to conventional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. ojp.gov The Diode Array Detector (DAD) acquires absorbance spectra across a range of wavelengths simultaneously, providing spectral information that can aid in the identification and purity assessment of the detected compounds. ojp.govmdpi.com

UPLC-DAD methods have been developed for the simultaneous separation and quantification of multiple dyes, including disperse dyes, in various matrices. ojp.govmdpi.com The combination of retention time and the UV-Vis spectrum from the DAD provides a high degree of confidence in the identification of the target analyte. These methods are particularly useful in forensic science for comparing dye profiles from different fiber samples. ojp.gov Research has demonstrated that UPLC-DAD can be used to analyze dye extracts from single fibers as small as 1 mm in length. ojp.gov

Multivariate Calibration for Mixture Analysis (e.g., PLSR, PCR)

In real-world samples, dyes often exist as complex mixtures. Multivariate calibration methods, such as Partial Least Squares Regression (PLSR) and Principal Component Regression (PCR), are chemometric techniques used to analyze data from such mixtures, particularly when using spectrophotometric methods like UV-Vis spectroscopy. polco.com.coiwaponline.comresearchgate.net

These methods are capable of resolving overlapping spectral signals from multiple components in a mixture, allowing for their simultaneous quantification. iwaponline.comresearchgate.net

Partial Least Squares Regression (PLSR) is a statistical method that builds a linear model by projecting the predicted variables and the observable variables to a new space. polco.com.coiwaponline.com It is particularly effective for analyzing data that is collinear and noisy. iwaponline.com PLSR has been successfully applied to the simultaneous determination of multiple dyes in aqueous solutions with high accuracy. iwaponline.com

Principal Component Regression (PCR) is another multivariate technique that first performs principal component analysis (PCA) on the independent variables (e.g., spectral data) to reduce dimensionality and remove collinearity. The resulting principal components are then used as predictors in a regression model.

Studies have shown that these multivariate calibration techniques, when applied to UV-Vis spectral data, can provide accurate quantification of dyes in mixtures, with prediction errors of less than 3% being reported for some applications. iwaponline.com

Forensic Chemical Characterization of Dyes on Fibers

The analysis of dyes on textile fibers is a critical aspect of forensic science, as it can provide a strong associative link between a suspect, a victim, and a crime scene. nih.govresearchgate.netsc.edu The chemical characterization of these dyes goes beyond simple color comparison and aims to identify the specific chemical compounds present. ojp.govnih.gov

The process typically begins with the extraction of the dye from the fiber. ojp.govsc.edu This requires careful selection of a solvent that will efficiently remove the dye without damaging the fiber itself, allowing for further examinations of the fiber's morphology. ojp.gov For disperse dyes on polyester (B1180765) fibers, various solvent systems have been developed. ojp.govresearchgate.net

Once extracted, the dye is analyzed using highly sensitive techniques such as UPLC-DAD and LC-MS/MS. ojp.gov These methods can provide a detailed "fingerprint" of the dye formulation, including the number and relative amounts of different dye components present. ojp.gov This information can be used to distinguish between fibers that may appear visually similar but are dyed with different formulations. ojp.gov

Recent advancements in ambient ionization mass spectrometry, such as Direct Analysis in Real-Time (DART) mass spectrometry, have shown promise for the rapid and direct analysis of dyes on fibers with minimal sample preparation. nih.gov This technique allows for the direct analysis of a single fiber thread, providing a mass spectrum of the dyes present. nih.gov

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing C.I. Disperse Yellow 70 with high purity?

  • Prioritize controlled reaction conditions (e.g., temperature, pH, and solvent selection) to minimize by-products. Use High-Performance Liquid Chromatography (HPLC) to verify purity, and cross-validate results with Fourier-Transform Infrared Spectroscopy (FTIR) to confirm functional groups .
  • Document synthesis protocols in detail, including catalyst type and molar ratios, to ensure reproducibility .

Q. How can researchers characterize the thermal stability of this compound under varying conditions?

  • Employ Thermogravimetric Analysis (TGA) to assess mass loss at incremental temperatures. Pair with Differential Scanning Calorimetry (DSC) to identify phase transitions. Compare data across multiple trials to account for instrumental variability .
  • For context, reference studies on structurally similar disperse dyes (e.g., C.I. Disperse Yellow 211) to identify stability trends .

Q. What analytical techniques are optimal for quantifying this compound in textile effluent samples?

  • Use UV-Vis spectroscopy with calibration curves adjusted for matrix interference (e.g., surfactants or salts). Validate with Liquid Chromatography-Mass Spectrometry (LC-MS) for low-concentration detection .
  • Report limits of detection (LOD) and quantitation (LOQ) to ensure methodological transparency .

Advanced Research Questions

Q. How can contradictory data on the photodegradation pathways of this compound be resolved?

  • Conduct controlled irradiation experiments under standardized light sources (e.g., xenon arc lamps). Use LC-MS/MS to identify degradation intermediates and propose competing pathways (e.g., hydroxylation vs. bond cleavage). Compare results with computational models (e.g., Density Functional Theory) to validate mechanistic hypotheses .
  • Address discrepancies by auditing experimental variables (e.g., oxygen availability, dye concentration) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for academic reproducibility?

  • Implement Design of Experiments (DoE) to isolate critical factors (e.g., stirring rate, cooling time). Use statistical tools like ANOVA to quantify variance contributions .
  • Share raw datasets and instrument calibration logs via open-access repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How do intermolecular interactions between this compound and textile fibers influence dye uptake efficiency?

  • Perform adsorption isotherm studies (Langmuir vs. Freundlich models) to quantify dye-fiber affinity. Use Atomic Force Microscopy (AFM) to map surface morphology and identify binding sites .
  • Compare results across fiber types (e.g., polyester vs. nylon) to generalize findings .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in this compound toxicity data?

  • Apply machine learning algorithms (e.g., Random Forest) to predict toxicity thresholds from heterogeneous datasets. Use sensitivity analysis to prioritize variables (e.g., exposure duration, metabolite concentration) .
  • Address data gaps by integrating toxicokinetic models with in vitro assay results .

Methodological Frameworks

Designing a study to resolve conflicting reports on this compound’s environmental persistence:

  • Combine field sampling (e.g., wastewater from dyeing facilities) with lab-based biodegradation assays. Normalize data for environmental factors (pH, microbial activity) using multivariate regression .
  • Publish negative results to reduce publication bias .

Ensuring subsampling representativeness in heterogeneous this compound batches:

  • Follow ASTM guidelines for particulate sampling: collect ≥10 subsamples per batch, homogenize using ball milling, and verify uniformity via X-Ray Diffraction (XRD) .
  • Report subsampling protocols in supplementary materials to enable replication .

Cross-disciplinary approaches for studying this compound’s ecotoxicology:

  • Collaborate with microbiologists to assess dye impacts on aquatic microbiota via metagenomics. Partner with material scientists to develop bio-based adsorbents for remediation .
  • Use Life Cycle Assessment (LCA) to contextualize environmental trade-offs .

Data Presentation and Reproducibility

  • Tables: Include raw and processed data (e.g., HPLC peak areas, TGA mass loss percentages) with error margins (±SD). Example:

    Temperature (°C)Mass Loss (%) ± SDPhase Transition Observed?
    1002.1 ± 0.3No
    25015.7 ± 1.2Yes (endothermic peak)
  • Figures: Use boxplots to visualize batch variability or line graphs for degradation kinetics. Annotate outliers and statistical significance thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.